An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(1H-pyrazol-1-yl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-chloro-5-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a molecule incorporating both a reactive chloropyridine moiety and a versatile pyrazole ring, understanding its fundamental characteristics is paramount for its application in the synthesis of novel therapeutic agents. This document delves into the structural attributes, predicted physicochemical parameters, spectroscopic signature, and chemical reactivity of the title compound. Methodologies for its synthesis and analytical characterization are discussed, drawing upon established principles for related chemical entities. Furthermore, the guide explores the potential biological significance of this scaffold, supported by the known pharmacological activities of analogous pyrazolyl-pyridine derivatives.
Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold
The fusion of pyrazole and pyridine rings into a single molecular framework has yielded a plethora of compounds with remarkable biological activities.[1][2] Pyrazole-containing pharmaceuticals are well-represented in the market, demonstrating a broad spectrum of therapeutic applications.[3] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known to engage in various biological interactions. When coupled with a pyridine ring, a six-membered aromatic heterocycle, the resulting scaffold offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.
2-chloro-5-(1H-pyrazol-1-yl)pyridine emerges as a key building block in this chemical space. The presence of a chlorine atom at the 2-position of the pyridine ring provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[4][5] The pyrazole moiety, attached at the 5-position, can be further functionalized to modulate the compound's steric and electronic properties, thereby influencing its biological target engagement and pharmacokinetic profile. This guide aims to provide a detailed exposition of the essential physicochemical characteristics of this compound, offering a foundation for its rational utilization in drug design and development programs.
Molecular Structure and Core Physicochemical Properties
The structural integrity and physicochemical nature of a compound are the bedrock of its behavior in both chemical and biological systems. While experimental data for 2-chloro-5-(1H-pyrazol-1-yl)pyridine is not extensively available in public literature, we can infer its key properties through computational predictions and comparison with structurally related molecules.
Structural Characterization
The molecule consists of a pyridine ring substituted with a chlorine atom at the C2 position and a 1H-pyrazol-1-yl group at the C5 position.
Table 1: Predicted Physicochemical Properties of 2-chloro-5-(1H-pyrazol-1-yl)pyridine
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₈H₆ClN₃ | - |
| Molecular Weight | 179.61 g/mol | - |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 39.5 Ų | PubChem |
| Melting Point | Not available (Predicted to be a solid at room temperature) | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Predicted to be low to moderate | Inferred from XLogP3 |
Solubility Profile
The predicted octanol-water partition coefficient (XLogP3) of 1.8 suggests that 2-chloro-5-(1H-pyrazol-1-yl)pyridine possesses a moderate degree of lipophilicity.[6] This value indicates that the compound is likely to have limited solubility in aqueous media and better solubility in organic solvents. The actual solubility will be pH-dependent due to the presence of the basic nitrogen atoms in the pyridine and pyrazole rings. For drug development purposes, a comprehensive experimental determination of solubility in various pharmaceutically relevant solvents and buffers across a range of pH values would be a critical step.[3][4]
Lipophilicity and its Implications
The balance between hydrophilicity and lipophilicity is a crucial determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The predicted XLogP3 of 1.8 falls within a favorable range for oral bioavailability, suggesting a good potential for membrane permeation. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Therefore, the moderate lipophilicity of this scaffold is a promising starting point for further optimization.
Synthesis and Reactivity
The synthesis of 2-chloro-5-(1H-pyrazol-1-yl)pyridine can be approached through several established synthetic strategies for N-aryl pyrazoles and substituted pyridines.
Synthetic Strategies
A plausible and commonly employed method involves the nucleophilic aromatic substitution reaction between 2,5-dichloropyridine and pyrazole in the presence of a suitable base. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophiles facilitates the selective formation of the desired product.[4]
Figure 1: A generalized workflow for the synthesis of 2-chloro-5-(1H-pyrazol-1-yl)pyridine.
An alternative approach could involve the construction of the pyrazole ring onto a pre-functionalized pyridine derivative. For instance, a pyridine bearing a hydrazine or a related functional group at the 5-position could undergo a condensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.
Chemical Reactivity and Stability
The reactivity of 2-chloro-5-(1H-pyrazol-1-yl)pyridine is primarily dictated by the electrophilic nature of the chloropyridine ring and the aromatic stability of the pyrazole moiety.
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Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen atom.[4][5] This property is highly valuable for the diversification of the scaffold in medicinal chemistry programs.
-
Electrophilic Aromatic Substitution: The pyrazole ring is generally less reactive towards electrophilic substitution than the pyridine ring. However, under forcing conditions, substitution may occur, likely at the C4 position of the pyrazole ring. The pyridine ring is generally deactivated towards electrophilic attack.
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Stability: The compound is expected to be relatively stable under normal storage conditions. However, it may be sensitive to strong acids and bases, and prolonged exposure to light and air could lead to degradation. A thorough stability assessment under various stress conditions (e.g., heat, humidity, light, and different pH values) is essential for its development as a pharmaceutical ingredient.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 2-chloro-5-(1H-pyrazol-1-yl)pyridine.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. Protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-9.0 ppm), while the pyrazole protons will also be in the aromatic region but may have slightly different chemical shifts.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.
-
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2-chloro-5-(1H-pyrazol-1-yl)pyridine (m/z ≈ 179.03). The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M peak, would confirm the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid), would be suitable for its analysis.[7][8]
Figure 2: A schematic of a typical HPLC workflow for purity analysis.
Biological and Pharmacological Context
The pyrazolyl-pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.
Known Activities of Related Compounds
Derivatives of pyrazolyl-pyridines have been reported to possess activities including:
-
Anticancer: Many pyrazole derivatives have shown potent anticancer activities through various mechanisms.
-
Anti-inflammatory: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antimicrobial: Pyrazole-containing compounds have demonstrated activity against a range of bacteria and fungi.[1]
-
Kinase Inhibition: The scaffold is present in numerous kinase inhibitors, which are a major class of targeted cancer therapies.
The specific compound, 2-chloro-5-(1H-pyrazol-1-yl)pyridine, serves as a valuable starting material for the synthesis of libraries of compounds to be screened for these and other biological activities. The ability to readily modify the 2-position of the pyridine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
2-chloro-5-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound with significant potential as a building block in drug discovery. Its combination of a reactive chloropyridine unit and a biologically relevant pyrazole moiety makes it an attractive scaffold for the synthesis of novel therapeutic agents. While experimental physicochemical data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, synthetic accessibility, reactivity, and analytical characterization based on established chemical principles and data from related structures. The insights presented herein are intended to facilitate the rational design and development of new drug candidates based on this promising molecular framework. Further experimental validation of the predicted properties is a necessary next step to fully unlock the potential of this versatile compound.
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